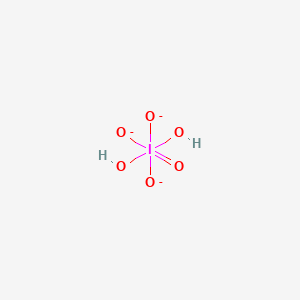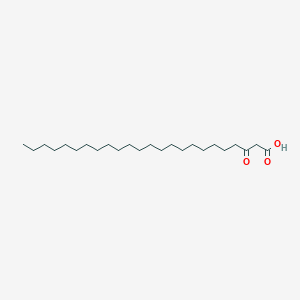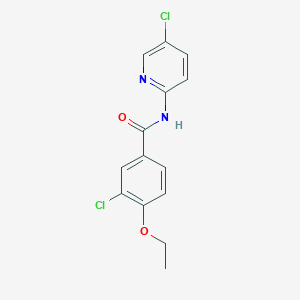
Xylaric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Xylaric acid is a natural product found in Xylaria and Xylaria grammica with data available.
Scientific Research Applications
Identification and Quantitation of Xenobiotics
The study by Imbenotte et al. (2003) highlights the use of 1H NMR spectroscopy for analyzing a range of xenobiotics and their metabolites in biological fluids. This method, characterized by its direct and sample preparation-free approach, was successfully applied in acute poisoning cases involving various drugs, including valproic acid and salicylates. Notably, the ability to detect and quantify substances like paraquat in urine illustrates the versatility and effectiveness of this technique in forensic investigations (Imbenotte et al., 2003).
Clinical Application of Gamma-Hydroxybutyric Acid
Frucht, Bordelon, and Houghton (2005) conducted a detailed study on the use of gamma-hydroxybutyric acid (Xyrem) for treating severe alcohol-responsive posthypoxic myoclonus. The study, an open-label, dose-finding, blinded-rating trial, indicated that Xyrem significantly improved the condition, allowing the patient to perform daily activities and showing potential as a treatment for alcohol-responsive movement disorders (Frucht, Bordelon, & Houghton, 2005).
Feasibility of Monitoring Gamma-Hydroxybutyric Acid Concentrations
Ingels et al. (2013) explored the feasibility of monitoring gamma-hydroxybutyric acid (GHB) concentrations in patients treated with sodium oxybate (Xyrem®) for narcolepsy with cataplexy. The study utilized dried blood spots (DBS) collected by patients at home, demonstrating the applicability and precision of this technique in a real-life setting. The findings underline the potential of DBS sampling in providing insights into GHB concentrations following sodium oxybate intake, offering a promising avenue for patient monitoring and treatment optimization (Ingels et al., 2013).
properties
CAS RN |
10158-64-2 |
|---|---|
Product Name |
Xylaric acid |
Molecular Formula |
C7H6O4 |
Molecular Weight |
154.12 g/mol |
IUPAC Name |
2-(4-oxopyran-3-yl)acetic acid |
InChI |
InChI=1S/C7H6O4/c8-6-1-2-11-4-5(6)3-7(9)10/h1-2,4H,3H2,(H,9,10) |
InChI Key |
OIYFAQRHWMVENL-UHFFFAOYSA-N |
SMILES |
C1=COC=C(C1=O)CC(=O)O |
Canonical SMILES |
C1=COC=C(C1=O)CC(=O)O |
Other CAS RN |
10158-64-2 |
synonyms |
gamma-pyrone-3-acetic acid L 741,494 L 741494 L-741,494 L-741494 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-cyclopropyl-2-[[2-(4-ethoxyphenyl)-5-methyl-4-oxazolyl]methylthio]acetamide](/img/structure/B1226576.png)
![2-[1-(2-Hydroxyanilino)ethylidene]-1-benzothiophen-3-one](/img/structure/B1226577.png)
![2-Methyl-2,6-diphenyl-7-oxa-1-azabicyclo[2.2.1]heptane](/img/structure/B1226578.png)

![N-[4-chloro-3-[(4-chlorophenyl)sulfamoyl]phenyl]-4-propan-2-yloxybenzamide](/img/structure/B1226581.png)

![5-[(4-Acetamido-2-sulfonatophenyl)diazenyl]-6-amino-4-hydroxynaphthalene-2-sulfonate](/img/structure/B1226586.png)
![N-[(1,2-dimethyl-5-indolyl)methyl]-4-methoxybenzenesulfonamide](/img/structure/B1226588.png)
![4-[2-[[1-(2-methoxyethyl)-2-benzimidazolyl]thio]-1-oxoethyl]-2,5-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester](/img/structure/B1226591.png)

![[6-[6-[6-[[6-[5-acetyloxy-4-(4-hydroxy-5-methoxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-3-(3,4-dihydroxy-1-methoxy-2-oxopentyl)-8,9-dihydroxy-7-methyl-1-oxo-3,4-dihydro-2H-anthracen-2-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]oxy-3-hydroxy-2-methyloxan-4-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-methylpropanoate](/img/structure/B1226595.png)
![4-[[(4-Methyl-5-thieno[3,2-b]pyrrolyl)-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1226599.png)
![N-(4-chlorophenyl)-5-methyl-3-(phenylmethyl)-7-triazolo[4,5-d]pyrimidinamine](/img/structure/B1226600.png)